3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

PROTAC Linker Orthogonal Protection Peptide Synthesis

Select this Boc-protected piperazine propanoic acid for reliable PROTAC linker construction. Unlike unprotected piperazine analogs (e.g., CAS 27245-31-4), the tert-butoxycarbonyl (Boc) group ensures orthogonal protection, preventing side reactions during sequential functionalization. The precisely defined C3 propanoic acid spacer is validated for PD-1/PD-L1 degrader development, optimizing ternary complex geometry between target protein and E3 ligase. The terminal carboxylic acid enables efficient amide coupling, while the Boc group is removable under mild TFA conditions. Ideal for bifunctional degrader synthesis, peptide backbone incorporation, and chemical probe generation. Offered at ≥98% purity for consistent performance.

Molecular Formula C12H22N2O4
Molecular Weight 258.318
CAS No. 242459-97-8
Cat. No. B2730576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
CAS242459-97-8
Molecular FormulaC12H22N2O4
Molecular Weight258.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-8-6-13(7-9-14)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16)
InChIKeyWGQDOZLISKTFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS 242459-97-8) - A Boc-Protected Piperazine Propanoic Acid Building Block for Advanced Synthesis


3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS 242459-97-8) is a piperazine derivative featuring a Boc-protected nitrogen and a propanoic acid side chain . This white to off-white solid is widely employed as a synthetic intermediate, particularly as an alkyl/ether-based PROTAC linker component, due to its dual functionality: the Boc group enables controlled deprotection for subsequent amine modifications, while the carboxylic acid allows for amide bond formation . Its molecular formula is C₁₂H₂₂N₂O₄ with a molecular weight of 258.31 g/mol [1].

Why Generic Substitution of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (242459-97-8) is Not Feasible: Orthogonal Protection and Linker Length


Direct substitution of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid with seemingly similar compounds like unprotected 3-(piperazin-1-yl)propanoic acid (CAS 27245-31-4) or Boc-piperazine (CAS 57260-71-6) is scientifically invalid . The Boc group is essential for orthogonal protection during multi-step syntheses; its absence leads to undesired side reactions . Furthermore, the specific propanoic acid spacer length is critical for achieving optimal spatial orientation in PROTAC linkers, directly impacting ternary complex formation and target degradation efficiency [1]. Compounds with differing linker lengths or substitution patterns will not confer the same spatial geometry, making them unsuitable for critical applications.

Quantitative Differentiation Evidence for 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (242459-97-8) vs. Comparators


Boc Protection Enables Orthogonal Synthesis vs. Unprotected 3-(Piperazin-1-yl)propanoic acid

The presence of the Boc group on 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (Target) provides orthogonal protection, a feature absent in its unprotected analog, 3-(piperazin-1-yl)propanoic acid (Comparator) . This allows for selective deprotection under mild acidic conditions (e.g., TFA) without affecting other acid-sensitive functionalities, enabling sequential, controlled synthesis .

PROTAC Linker Orthogonal Protection Peptide Synthesis

Validated PROTAC Linker Application vs. Simple Building Block Analogs

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (Target) is specifically utilized as a PROTAC linker component, as demonstrated by its application in the synthesis of PD-1/PD-L1 degrader-1 . While other Boc-piperazine-carboxylic acids exist, the specific C3 propanoic acid linker length of the target compound is directly validated for this high-value application, a distinction not documented for analogs like 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid .

PROTAC Targeted Protein Degradation Linker Chemistry

Acid-Stable Boc Bioisostere Potential vs. Standard Boc Group in vivo

While 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (Target) contains a standard Boc group, research indicates that fluorinated Boc analogs (e.g., F-Boc) can serve as acid-stable bioisosteres, improving metabolic stability [1]. The target compound's Boc group, while standard, provides a baseline for comparison and potential substitution in drug design. The study on ACC1/2 inhibitors demonstrated that replacing the Boc group with a triF-Boc group led to improved oral activity in rats (compound 12c) [1].

Bioisostere Metabolic Stability In Vivo

Defined Physicochemical Profile for Reproducible Synthesis vs. Undefined Analogs

The target compound, 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, possesses a well-defined physicochemical profile including a melting point of 138 °C and a predicted boiling point of 389.1±37.0 °C . This contrasts with less characterized or impure analogs where these critical parameters may be unknown, impacting synthetic reproducibility and purification .

Physicochemical Properties Reproducibility Quality Control

C3 Linker Length for PROTAC Ternary Complex Formation vs. Shorter Linkers

The three-carbon propanoic acid linker in 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (Target) provides a specific spatial distance between the piperazine core and the carboxylic acid attachment point. In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency and subsequent target degradation [1]. While no direct comparative data exists for this exact compound, studies on related PROTAC linkers demonstrate that suboptimal linker length can abrogate activity [2]. A shorter C2 linker (e.g., 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid) would likely alter the spatial orientation of the E3 ligase ligand and the target protein, potentially reducing degradation efficacy .

PROTAC Linker Ternary Complex Linker Length

Optimal Research and Industrial Application Scenarios for 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (242459-97-8)


PROTAC Development and Targeted Protein Degradation Research

This compound is a validated alkyl/ether-based linker for PROTAC synthesis, specifically utilized in the construction of PD-1/PD-L1 degraders . The defined C3 linker length is critical for optimizing ternary complex formation between the target protein and E3 ligase [1].

Multi-Step Organic Synthesis of Piperazine-Containing Pharmaceuticals

The orthogonal Boc protection allows for selective deprotection under mild acidic conditions (e.g., TFA), enabling sequential functionalization of the piperazine nitrogen without side reactions . The carboxylic acid group provides a versatile handle for amide bond formation, facilitating the synthesis of complex drug candidates [1].

Peptide and Peptidomimetic Synthesis as a Unnatural Amino Acid Building Block

The compound can be incorporated into peptide backbones as an unnatural amino acid building block, introducing a piperazine moiety for conformational constraint or enhanced pharmacological properties . The Boc group is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) strategies [1].

Chemical Biology Probe Development for Studying Protein-Protein Interactions

The bifunctional nature of the molecule allows for conjugation to both a target-binding ligand and a reporter tag (e.g., fluorophore, biotin) or an E3 ligase ligand . This enables the creation of chemical probes for investigating biological pathways and protein interactions [1].

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